Ovalbumin (154-159) Trifluoroacetate is a synthetic hexapeptide with the sequence H-Thr-Asn-Gly-Ile-Ile-Arg-OH, derived from ovalbumin, a protein predominantly found in egg whites. This compound is significant in biochemical and pharmaceutical research due to its ability to inhibit angiotensin-converting enzyme activity, which plays a crucial role in regulating blood pressure and fluid balance in the body . The compound is classified as a peptide and is recognized for its specific sequence that contributes to its biological activity.
The synthesis of Ovalbumin (154-159) Trifluoroacetate is primarily conducted through solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of protected amino acids to a growing peptide chain that is anchored to a solid resin. The process begins with the attachment of the first amino acid to the resin, followed by the sequential addition of subsequent amino acids, each protected by specific groups to prevent unwanted reactions during synthesis.
After the desired peptide sequence is assembled, the trifluoroacetate salt form is obtained by treating the peptide with trifluoroacetic acid. This treatment cleaves the peptide from the resin and simultaneously removes the protecting groups, yielding Ovalbumin (154-159) Trifluoroacetate in its active form .
The molecular formula of Ovalbumin (154-159) Trifluoroacetate is C30H53F3N10O11, with a molecular weight of approximately 786.8 g/mol. The structure consists of a hexapeptide chain featuring various functional groups that contribute to its biological activity .
The structural data can be summarized as follows:
Ovalbumin (154-159) Trifluoroacetate primarily engages in peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions depending on the specific amino acid residues present within its structure. Common reagents used in these reactions include trifluoroacetic acid for cleavage and various oxidizing or reducing agents tailored for modifying specific residues .
The primary target of Ovalbumin (154-159) Trifluoroacetate is the angiotensin-converting enzyme. The compound inhibits this enzyme's activity, leading to decreased production of angiotensin II—a potent vasoconstrictor. This inhibition results in vasodilation and a subsequent reduction in blood pressure .
Research indicates that Ovalbumin (154-159) exhibits a higher inhibition efficiency compared to several other peptides tested against angiotensin-converting enzyme activity. This characteristic makes it particularly valuable in cardiovascular research .
Ovalbumin (154-159) Trifluoroacetate appears as a white to off-white powder and is soluble in water due to its peptide nature. Its solubility facilitates its application in biological assays and experiments.
The chemical properties include stability under physiological conditions, although it may be sensitive to extreme pH levels and temperature variations. The trifluoroacetate form enhances its solubility and bioavailability, making it effective for research purposes .
Ovalbumin (154-159) Trifluoroacetate has several scientific applications:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0